molecular formula C16H18N2O2 B12956425 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid

1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12956425
M. Wt: 270.33 g/mol
InChI Key: ANMWIJSVMAAECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a pyrrole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

    1-Benzyl-3-pyrrolidinol: A chiral building block used in pharmaceutical synthesis.

    Benzyl 3-Pyrroline-1-carboxylate: Used in the synthesis of pharmaceutical inhibitors.

    Indole derivatives: Known for their diverse biological activities.

Uniqueness: 1-Benzyl-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of a pyrrolidine ring with both a benzyl group and a pyrrole moiety. This structure provides distinct chemical properties and biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-benzyl-3-pyrrol-1-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H18N2O2/c19-15(20)16(18-9-4-5-10-18)8-11-17(13-16)12-14-6-2-1-3-7-14/h1-7,9-10H,8,11-13H2,(H,19,20)

InChI Key

ANMWIJSVMAAECD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)O)N2C=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.